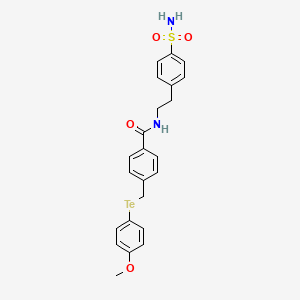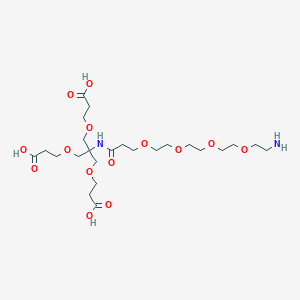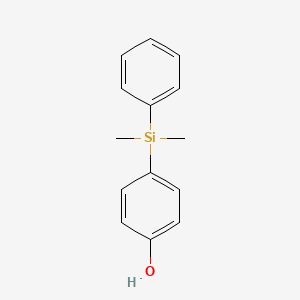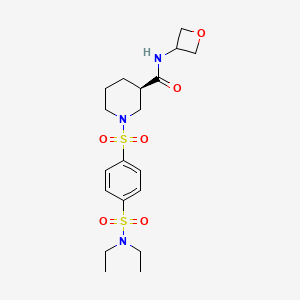
(-)-Fucose-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Fucose-13C-1: is a monosaccharide, specifically a deoxyhexose, which is a derivative of fucose. The compound is labeled with the carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, the synthesis involves multiple steps of chemical reactions, including protection and deprotection of functional groups, oxidation, reduction, and glycosylation reactions.
Enzymatic Synthesis: Utilizing enzymes that can incorporate carbon-13 labeled substrates into the fucose structure. This method often involves fewer steps and milder reaction conditions compared to chemical synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Fucose-13C-1 can undergo oxidation reactions to form fucose derivatives such as fucuronic acid.
Reduction: Reduction of this compound can yield fucitol, a sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups on the fucose molecule are replaced with other groups, leading to the formation of different fucose derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Fucuronic acid
Reduction: Fucitol
Substitution: Various fucose derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
Isotopic Labeling Studies: (-)-Fucose-13C-1 is used in NMR spectroscopy to study the structure and dynamics of carbohydrates.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology:
Metabolic Pathway Analysis: The compound is used to trace metabolic pathways involving fucose in cells and organisms.
Glycoprotein Research: It helps in studying the role of fucose in glycoproteins and their functions in biological systems.
Medicine:
Diagnostic Imaging: Carbon-13 labeled compounds are used in diagnostic imaging techniques such as magnetic resonance imaging (MRI).
Drug Development: this compound is used in the development of drugs targeting fucose-related metabolic pathways.
Industry:
Biotechnology: The compound is used in the production of labeled biomolecules for research and development.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of (-)-Fucose-13C-1 involves its incorporation into metabolic pathways where fucose is a key component. The carbon-13 isotope allows for detailed tracking of the compound within these pathways. Molecular targets include enzymes involved in fucose metabolism, such as fucosyltransferases and fucosidases. The pathways involved include the synthesis and degradation of glycoproteins and glycolipids, where fucose plays a critical role in cell signaling and recognition processes.
類似化合物との比較
L-Fucose: The natural form of fucose without isotopic labeling.
D-Fucose: An enantiomer of L-fucose with different biological properties.
Fucitol: A reduced form of fucose.
Fucuronic Acid: An oxidized form of fucose.
Uniqueness: (-)-Fucose-13C-1 is unique due to the presence of the carbon-13 isotope, which allows for its use in advanced analytical techniques such as NMR spectroscopy. This isotopic labeling provides a powerful tool for studying metabolic pathways and molecular interactions in greater detail compared to non-labeled fucose.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i4+1 |
InChIキー |
PNNNRSAQSRJVSB-KOKIVGLBSA-N |
異性体SMILES |
C[C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
正規SMILES |
CC(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)



![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
